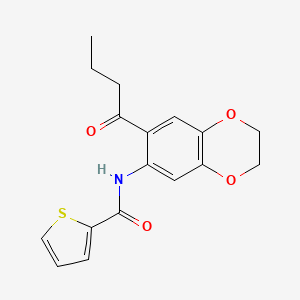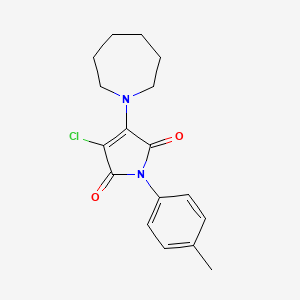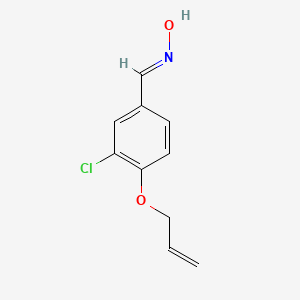![molecular formula C18H28N2O4 B5575109 3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-2-methylphenol](/img/structure/B5575109.png)
3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-2-methylphenol is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.20490738 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Humans
A study on the metabolism and disposition of BMS-690514, a compound related to the specified chemical, in humans highlighted its extensive metabolism via multiple pathways. The research found that less than 28% of the administered dose was recovered as the parent drug, suggesting significant metabolic transformation. The compound was well absorbed, with the majority of circulating radioactivity from metabolites rather than the parent compound. The study provides insights into the metabolic fate of similar compounds in clinical settings (Christopher et al., 2010).
Toxicological Investigations
Another aspect of scientific research involves toxicological investigations of compounds related to the specified chemical. For example, studies on 3,4-methylenedioxypyrovalerone (MDPV), a synthetic cathinone, provided comprehensive data on its exposure and quantification in human serum. This research contributes to the understanding of the toxicological profile and human metabolism of psychoactive substances, which could be relevant for assessing the safety and potential risks of related compounds (Grapp et al., 2017).
Pharmacokinetic Study
The pharmacokinetic study of TZT-1027, a cytotoxic dolastatin 10 derivative, in humans aimed to determine its dose-limiting toxicities and maximum tolerated dose. This research sheds light on the pharmacokinetic properties of similar complex molecules, offering valuable information for their clinical application and potential therapeutic use (de Jonge et al., 2005).
Environmental and Occupational Exposure
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the significance of assessing and managing the risks associated with chemical exposure. Similar methodologies can be applied to study the environmental impact and human exposure levels of the specified chemical compound and its derivatives (Babina et al., 2012).
Human Exposure to Endocrine Disruptors
Studies on the occurrence and human exposure of phenol and paraben concentrations relate to the broader context of understanding how widespread use of industrial and consumer products can lead to human exposure to potentially harmful chemicals. These findings are crucial for evaluating the health implications of long-term exposure to similar compounds and developing appropriate regulatory policies (Watkins et al., 2015).
Propiedades
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-13-16(5-4-6-17(13)22)18(23)20-10-14(15(11-20)12-21)9-19(2)7-8-24-3/h4-6,14-15,21-22H,7-12H2,1-3H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLRDPYFYIOEJQ-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CC(C(C2)CO)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N2C[C@H]([C@H](C2)CO)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE](/img/structure/B5575027.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)
![[(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5575052.png)
![3-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B5575055.png)
![N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5575060.png)
![N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide](/img/structure/B5575063.png)
![(1R,7S)-3-cycloheptyl-N-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5575071.png)

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5575085.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B5575099.png)
![1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea](/img/structure/B5575104.png)
![2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5575115.png)
